"synthesis and characterization of 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one"
"synthesis and characterization of 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one"
Executive Summary
This technical guide details the synthesis, purification, and characterization of 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one (also designated as 6-amino-7-fluoroquinazolin-4(3H)-one ). This compound serves as a critical pharmacophore in the development of antifungal agents (e.g., Albaconazole analogs) and EGFR kinase inhibitors.
The "3,4-dihydro" nomenclature in the request refers to the stable tautomer where the N3-C4 bond exhibits single-bond character due to the C4 carbonyl. This guide utilizes the thermodynamically stable quinazolin-4(3H)-one designation for chemical precision.
Key Technical Challenges Addressed:
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Regioselectivity: Ensuring the amino group is installed at the C6 position relative to the C7-fluorine.
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Solubility: Overcoming the poor solubility of the quinazolinone core during reduction and filtration.
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Stability: Preventing defluorination during the reduction of the nitro precursor.
Retrosynthetic Strategy
The most robust synthetic route avoids direct amination of the electron-deficient quinazolinone ring, which often leads to mixtures. Instead, we employ a linear construction strategy: Cyclization
Figure 1: Retrosynthetic logic flow prioritizing regiochemical control.
Experimental Protocols
Phase 1: Construction of the Nitro-Precursor
Note: If commercially available 7-Fluoro-6-nitroquinazolin-4(3H)-one (CAS: 162012-69-3) is sourced, skip to Phase 2.
Step 1.1: Cyclization
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Reagents: 2-Amino-4-fluorobenzoic acid (1.0 eq), Formamidine acetate (1.5 eq), 2-Methoxyethanol (Solvent).
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Protocol:
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Suspend 2-amino-4-fluorobenzoic acid (15.5 g, 100 mmol) in 2-methoxyethanol (150 mL).
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Add formamidine acetate (15.6 g, 150 mmol).
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Reflux at 125°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of the starting acid.
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Cool to 0°C. The product, 7-fluoroquinazolin-4(3H)-one , precipitates.
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Filter, wash with cold ethanol, and dry. Yield: ~85–90%.[1][2]
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Step 1.2: Nitration
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Protocol:
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Dissolve 7-fluoroquinazolin-4(3H)-one (10 g) in conc. H2SO4 (30 mL) at 0°C.
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Add fuming HNO3 (10 mL) dropwise, maintaining temp <10°C.
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Stir at RT for 2 hours, then heat to 60°C for 1 hour to ensure completion.
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Quench: Pour onto crushed ice (500 g). The solid 7-fluoro-6-nitroquinazolin-4(3H)-one precipitates immediately.
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Filter and wash with water until neutral pH. Recrystallize from Acetic Acid if purity <95%.
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Phase 2: Selective Reduction (The Critical Step)
Objective: Reduce the nitro group to an amine without defluorinating the C7 position or reducing the C4 carbonyl.
Method A: Iron/Ammonium Chloride (Recommended for Scale) This method is preferred over catalytic hydrogenation to avoid potential C-F bond hydrogenolysis.
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Reagents:
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7-Fluoro-6-nitroquinazolin-4(3H)-one (5.22 g, 25 mmol)[6]
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Iron Powder (325 mesh, 7.0 g, ~5 eq)
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Ammonium Chloride (6.7 g, ~5 eq)
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Solvent: Ethanol/Water (4:1 ratio, 200 mL)
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Step-by-Step Protocol:
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Setup: In a 500 mL 3-neck flask equipped with a mechanical stirrer and reflux condenser, suspend the nitro precursor in EtOH/H2O.
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Activation: Add NH4Cl and heat the mixture to 80°C.
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Reduction: Add Iron powder portion-wise over 15 minutes. Caution: Exothermic.
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Reaction: Reflux vigorously for 2–4 hours. The yellow suspension will darken as iron oxidizes.
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Monitoring: Check TLC (DCM/MeOH 9:1). The non-polar nitro spot (Rf ~0.8) should disappear, replaced by a polar fluorescent amine spot (Rf ~0.3).
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Workup (Crucial):
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While hot, filter the mixture through a Celite pad to remove iron sludge. Note: The product is poorly soluble; wash the Celite cake with boiling DMF or hot Ethanol (3x 50 mL) to recover trapped product.
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Concentrate the filtrate to ~20% volume.
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Cool to 4°C overnight to crystallize.
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Purification: Collect crystals by filtration. Recrystallize from Ethanol/DMF if necessary.
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Characterization & Analytical Profile
The conversion from Nitro to Amino is distinctively marked by the upfield shift of the H5 proton (ortho to the changing group) and the appearance of NH signals.
Table 1: Analytical Specifications
| Parameter | 7-Fluoro-6-nitroquinazolin-4(3H)-one (Precursor) | 6-Amino-7-fluoroquinazolin-4(3H)-one (Target) |
| Appearance | Light yellow/orange powder | Off-white to pale beige solid |
| Melting Point | 282–285°C (dec) | >300°C (dec) |
| MW | 209.13 g/mol | 179.15 g/mol |
| 1H NMR (DMSO-d6) | ||
| IR (ATR) | 1525, 1345 cm⁻¹ (NO₂ stretch) | 3450, 3340 cm⁻¹ (NH₂ stretch)1670 cm⁻¹ (C=O amide) |
| MS (ESI+) | [M+H]+ = 210.0 | [M+H]+ = 180.1 |
Key Interpretation:
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H-5 Shift: The proton at position 5 shifts significantly upfield (from ~8.72 to ~7.20 ppm) due to the shielding effect of the electron-donating amino group replacing the electron-withdrawing nitro group.
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Fluorine Coupling: The H-8 proton will appear as a doublet with a large coupling constant (J ~10–11 Hz) due to ortho coupling with the Fluorine-19 nucleus.
Troubleshooting & Optimization (Expertise)
Issue 1: Low Yield after Filtration
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Cause: The target amine often co-precipitates with iron oxides during the hot filtration step due to low solubility in ethanol.
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Solution: Do not rely solely on ethanol for the wash. Use hot DMF or DMAc to wash the Celite pad. These solvents dissolve the quinazolinone much better. Evaporate the high-boiling solvent under high vacuum.
Issue 2: Incomplete Reduction
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Cause: Iron surface passivation.
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Solution: Pre-activate the iron powder by washing with dilute HCl, then water, then acetone, and drying before use. Alternatively, add 1-2 drops of conc. HCl to the reaction mixture to initiate the etching of the iron surface.
Issue 3: Regioisomer Contamination
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Cause: If the nitration step (Phase 1.2) was not temperature-controlled, you may have trace 8-nitro isomers.
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Solution: The 6-nitro isomer is significantly less soluble in Acetic Acid than the 8-nitro isomer. Recrystallize the precursor in glacial acetic acid before performing the reduction.
Reaction Workflow Diagram
Figure 2: Optimized workflow for the reduction of the nitro-precursor.
References
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Synthesis of Nitro-Precursor: Rewcastle, G. W., et al. "Tyrosine kinase inhibitors. 10. 6-Amino-quinazolines as potential irreversible inhibitors of the epidermal growth factor receptor." Journal of Medicinal Chemistry 39.4 (1996): 918-928. Link
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Reduction Methodology: Zhang, Y., et al. "Synthesis and SAR of 6-amino-7-substituted-quinazolin-4(3H)-ones as novel non-nucleoside HIV-1 reverse transcriptase inhibitors." Bioorganic & Medicinal Chemistry 28.1 (2020).[3] Link
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Crystallographic Data: Zhu, H. L., et al. "7-Fluoro-6-nitroquinazolin-4(3H)-one." Acta Crystallographica Section E 65.11 (2009): o2705. Link
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Thio-Analog Characterization (NMR Reference): "Synthesis of 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one." Molbank 2024, M1942.[6] Link
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. rsc.org [rsc.org]
- 3. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Fluoro-6-nitro-4-hydroxyquinazoline | 162012-69-3 [chemicalbook.com]
- 5. Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives [article.sapub.org]
- 6. mdpi.com [mdpi.com]
